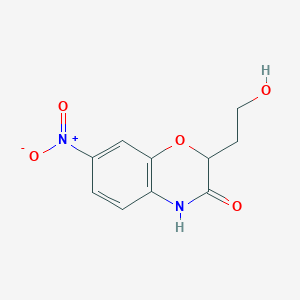
2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one is a chemical compound that belongs to the benzoxazinone family. This compound is characterized by the presence of a benzoxazinone ring system, which is a fused bicyclic structure containing both benzene and oxazinone rings. The addition of a hydroxyethyl group and a nitro group further modifies its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one typically involves the nitration of a benzoxazinone precursor followed by the introduction of a hydroxyethyl group. One common method involves the nitration of 4H-1,4-benzoxazin-3-one using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro derivative is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer nitration agents and greener solvents can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-carboxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one.
Reduction: Formation of 2-(2-hydroxyethyl)-7-amino-4H-1,4-benzoxazin-3-one.
Substitution: Formation of various substituted benzoxazinone derivatives depending on the nucleophile used.
科学研究应用
2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
相似化合物的比较
Similar Compounds
2-hydroxyethyl methacrylate: A monomer used in the production of hydrogels and contact lenses.
2-hydroxyethyl disulfide: An organosulfur compound used in material science and as a precursor for self-assembled monolayers.
Uniqueness
2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one is unique due to its combination of a benzoxazinone ring system with both a hydroxyethyl and a nitro group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-4-3-8-10(14)11-7-2-1-6(12(15)16)5-9(7)17-8/h1-2,5,8,13H,3-4H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMZSIGEYJLZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(C(=O)N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)
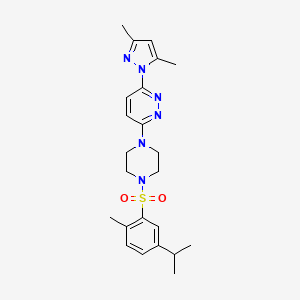

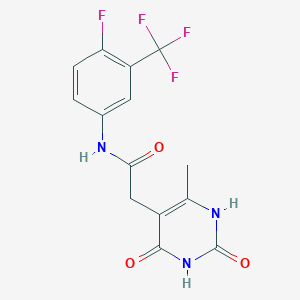

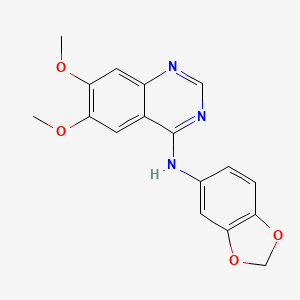
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)
![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
![methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2381729.png)
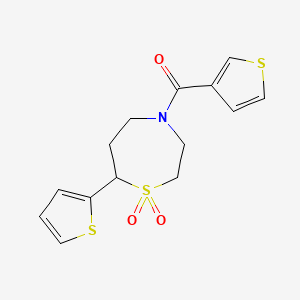
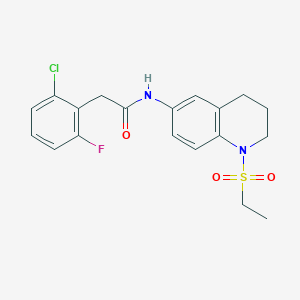
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)
![2,4,6-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2381740.png)
